

Application Notes and Protocols for the Extraction and Purification of Murrangatin

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Compound of Interest

Compound Name: Murrangatin

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Introduction

Murrangatin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. Primarily isolated from *Murraya paniculata*, also known as orange jasmine, this compound has demonstrated noteworthy anti-angiogenic effects.^[1] Research indicates that **Murrangatin** exerts its biological activity through the inhibition of the AKT signaling pathway, a critical pathway in cancer cell proliferation and angiogenesis.^[1] These findings suggest that **Murrangatin** holds promise as a lead compound for the development of novel anti-cancer therapies.

This document provides detailed protocols for the extraction of **Murrangatin** from *Murraya paniculata* and its subsequent purification. It also includes a summary of relevant quantitative data and a diagram of the implicated signaling pathway to support further research and drug development efforts.

Data Presentation

Physicochemical Properties of Murrangatin

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ O ₅	[2]
Molecular Weight	276.28 g/mol	[2]
IUPAC Name	8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one	[2]

Extraction and Purification Summary of Coumarins from *Murraya paniculata*

Plant Material	Extraction Method	Purification Method	Compound Isolated	Yield	Purity	Reference
1.5 kg dried, ground leaves of <i>Murraya paniculata</i>	Successive extraction with petroleum ether, chloroform, and methanol.	Vacuum column chromatography on silica gel.	Auraptene	65.2 mg	Not Specified	[3]
19 kg air-dried leaves of <i>Murraya paniculata</i>	Methanol extraction followed by partitioning with chloroform and ethyl acetate.	Column chromatography on silica gel.	Compound 1 (a new coumarin)	50 mg	Not Specified	[4]

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from *Murraya paniculata*

This protocol is adapted from the general methodology for obtaining plant extracts rich in phytochemicals, including coumarins.

1. Plant Material Preparation:

- Collect fresh leaves of *Murraya paniculata*.
- Air-dry the leaves in a shaded, well-ventilated area until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Weigh 1.5 kg of the dried leaf powder.[\[3\]](#)
- Perform successive extractions using solvents of increasing polarity.
- Begin with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. Macerate the powder in petroleum ether for 72 hours at room temperature with occasional stirring.
- Filter the mixture and collect the petroleum ether extract. Concentrate the extract using a rotary evaporator.
- Air-dry the plant residue and subsequently extract with a solvent of intermediate polarity, such as chloroform, using the same maceration process.[\[3\]](#)
- Finally, extract the remaining plant material with a polar solvent like methanol.[\[3\]](#)
- Collect and concentrate each solvent extract separately. **Murrangatin**, being a moderately polar coumarin, is expected to be present in the chloroform and methanol extracts.

Protocol 2: Purification of Murrangatin by Column Chromatography

This protocol outlines the purification of coumarins from the crude plant extract using silica gel column chromatography.

1. Preparation of the Column:

- Use a glass column of appropriate size.
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
- Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Loading:

- Dissolve the crude chloroform or methanol extract in a minimal amount of the initial mobile phase solvent.
- Alternatively, for samples not readily soluble, use a "dry loading" method by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powdered mixture to the top of the column.[\[5\]](#)

3. Elution:

- Begin elution with a non-polar solvent such as petroleum ether or hexane.
- Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate or chloroform. This is known as gradient elution.[\[4\]](#)
[\[6\]](#) A typical gradient could be starting with 100% petroleum ether, then progressing to petroleum ether:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate.
- Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

- Monitor the separation of compounds by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
- Visualize the spots under UV light (typically at 254 nm and 366 nm).
- Combine fractions that show a similar TLC profile and contain the compound of interest (**Murrangatin**).

5. Final Purification and Characterization:

- The combined fractions can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
- Characterize the purified **Murrangatin** using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a general method for the analysis of coumarins, which can be adapted for assessing the purity of isolated **Murrangatin**.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.^[7]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor at the UV absorbance maximum of **Murrangatin** (coumarins typically absorb between 250-350 nm).
- Injection Volume: 10-20 μ L.

2. Sample Preparation:

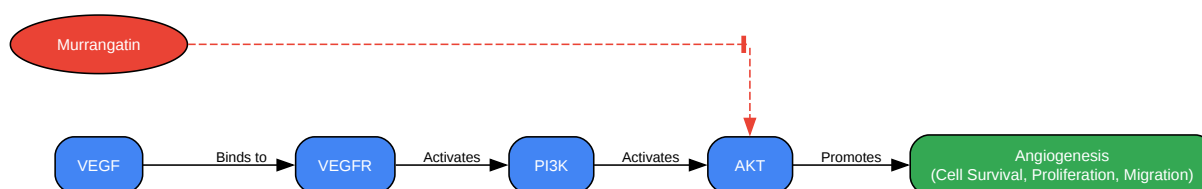
- Dissolve a small, accurately weighed amount of the purified **Murrangatin** in the mobile phase or a suitable solvent (e.g., methanol).
- Filter the solution through a 0.45 μm syringe filter before injection.

3. Analysis:

- Inject the sample into the HPLC system.
- Record the chromatogram. The purity of the sample can be estimated by the relative area of the **Murrangatin** peak compared to the total area of all peaks in the chromatogram.

Signaling Pathway

Murrangatin has been shown to inhibit angiogenesis by targeting the AKT signaling pathway. [1] Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that initiates this process. VEGF binds to its receptor (VEGFR), which in turn activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated AKT promotes cell survival, proliferation, and migration, all of which are essential for angiogenesis. **Murrangatin**'s inhibitory effect on AKT phosphorylation disrupts this cascade, leading to a reduction in angiogenesis.



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Caption: **Murrangatin**'s inhibition of the AKT signaling pathway in angiogenesis.

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